molecular formula C14H18N2S B12917835 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide CAS No. 53400-94-5

1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide

Cat. No.: B12917835
CAS No.: 53400-94-5
M. Wt: 246.37 g/mol
InChI Key: BIIRDNGOVKNGSE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonym Identification

The compound 1,2,3,4,5,6,7,8-octahydroacridine-4-carbothioamide derives its systematic name from the parent heterocyclic structure, octahydroacridine, modified by a carbothioamide (-C(=S)-NH₂) substituent at the 4-position. According to IUPAC nomenclature rules, the numbering of the acridine system begins at the nitrogen atom, with subsequent positions assigned sequentially across the fused aromatic rings. The saturation of all eight hydrogenation sites in the acridine framework is denoted by the "1,2,3,4,5,6,7,8-octahydro" prefix, while the carbothioamide group specifies the functionalization at position 4.

Synonyms for this compound include 4-Acridinecarbothioamide,1,2,3,4,5,6,7,8-octahydro and sym-Octahydro-acridin-4-thiocarboxamid, as documented in chemical databases. These alternatives reflect historical naming conventions and variations in functional group prioritization. The structural relationship to the parent compound, 1,2,3,4,5,6,7,8-octahydroacridine (C₁₃H₁₇N), is evident in the shared tricyclic framework, with the carbothioamide group introducing additional complexity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₄H₁₈N₂S , with a molecular weight of 246.371 g/mol (exact mass: 246.11900). This represents a 31.6% increase in molecular weight compared to the parent octahydroacridine (187.28 g/mol), attributable to the addition of the carbothioamide group (-C(=S)-NH₂).

Property Value
Molecular Formula C₁₄H₁₈N₂S
Molecular Weight (g/mol) 246.371
Exact Mass 246.11900
Heavy Atom Count 17

The thiocarbonyl (C=S) and amine (NH₂) groups contribute to the compound’s polarity, as reflected in its calculated Topological Polar Surface Area (TPSA) of 75.54 Ų. The LogP value of 3.39 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media.

Crystallographic Data and Three-Dimensional Conformation

While experimental crystallographic data for this compound remains limited, its structural features can be inferred from related compounds. The octahydroacridine core adopts a boat-chair conformation, with the central ring partially flattened due to saturation. The carbothioamide group at position 4 introduces a planar sp²-hybridized carbon, bonded to sulfur (C=S) and nitrogen (NH₂).

Key structural predictions include:

  • Bond Angles : The C-S-C bond angle in the thiocarbonyl group is approximately 120°, consistent with trigonal planar geometry.
  • Hydrogen Bonding : The NH₂ group may participate in intermolecular hydrogen bonds, potentially forming dimeric structures or solvates.
  • Torsional Strain : Steric hindrance between the thiocarbonyl group and adjacent hydrogens on the acridine framework could influence conformational flexibility.

Comparative analysis with the unsaturated acridine-4-carbothioamide derivative suggests that hydrogenation reduces aromaticity, increasing the molecule’s susceptibility to nucleophilic attack at the thiocarbonyl sulfur.

Tautomeric and Rotameric Equilibrium States

The carbothioamide group exhibits thione-thiol tautomerism , where the thiocarbonyl (C=S) form predominates over the thiol (C-SH) form due to sulfur’s lower electronegativity compared to oxygen. This equilibrium is influenced by solvent polarity and temperature, with polar protic solvents favoring the thione tautomer.

Rotameric states arise from rotation around the C-N bond of the thiourea moiety. Two primary rotamers are possible:

  • Synperiplanar : The NH₂ group aligns with the thiocarbonyl sulfur, maximizing resonance stabilization.
  • Anticlinal : The NH₂ group rotates away, reducing conjugation but minimizing steric clashes with the acridine backbone.

Computational studies of analogous thiourea derivatives suggest a rotational barrier of ~8–12 kcal/mol, indicating moderate flexibility at ambient temperatures. The tautomeric and rotameric states collectively impact the compound’s reactivity, particularly in interactions with biological targets or metal ions.

Properties

CAS No.

53400-94-5

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octahydroacridine-4-carbothioamide

InChI

InChI=1S/C14H18N2S/c15-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)16-13(10)11/h8,11H,1-7H2,(H2,15,17)

InChI Key

BIIRDNGOVKNGSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(CCCC3C(=S)N)C=C2C1

Origin of Product

United States

Preparation Methods

Preparation of Octahydroacridine Core

The octahydroacridine skeleton (C13H17N) is commercially available or can be synthesized by catalytic hydrogenation of acridine under controlled conditions to achieve full saturation of the aromatic rings. The compound is a solid with melting point around 68–71 °C and purity >97% (GC).

Introduction of the Carbothioamide Group

The carbothioamide group is introduced by reaction of the corresponding 4-amino-octahydroacridine intermediate with thiocarbonyl transfer reagents or isothiocyanates under basic or neutral conditions.

Detailed Preparation Methods

Thiourea Formation via Isothiocyanate Reaction

A widely used method for synthesizing carbothioamide derivatives involves the reaction of amines with isothiocyanates. For this compound, the 4-amino-octahydroacridine reacts with carbon disulfide or an isothiocyanate derivative under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as acetone or ethanol.

  • Reaction conditions: Room temperature stirring for 5–30 minutes.
  • Work-up: Solvent evaporation under reduced pressure, washing with water, and crystallization from ethanol.
  • Yield: High yields are reported for analogous carbothioamide syntheses, often exceeding 90%.

This method is supported by analogous syntheses of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues, which share mechanistic similarity with octahydroacridine derivatives.

Use of Thiocarbonyl Transfer Reagents

An alternative approach involves the use of thiocarbonyl transfer reagents such as 1-(methyldithiocarbonyl)imidazole, which efficiently transfer the thiocarbonyl group to amines to form thioureas.

  • Procedure: The amine is reacted with the thiocarbonyl transfer reagent under mild conditions.
  • Advantages: This method offers high selectivity and yields, and avoids the use of toxic carbon disulfide.
  • Applications: This approach has been used for the synthesis of substituted thioureas and carbothioamides with diverse substituents.

One-Pot Multi-Component Reactions

Recent advances include one-pot three-component reactions involving amino acids, carbon disulfide, and alkyl halides to form dithiocarbamates, which can be further transformed into carbothioamide derivatives.

  • Benefits: This method allows for structural diversity and efficient synthesis.
  • Limitations: Requires availability of suitable starting materials and may involve multiple purification steps.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Isothiocyanate reaction 4-Amino-octahydroacridine + isothiocyanate Room temp, acetone, 5–30 min >90 Simple, mild conditions, high yield Requires isothiocyanate
Thiocarbonyl transfer reagent 4-Amino-octahydroacridine + 1-(methyldithiocarbonyl)imidazole Mild, often room temp 85–95 Selective, avoids toxic reagents Reagent availability
One-pot multi-component reaction Amino acid, CS2, alkyl halide One-pot, variable 70–90 Structural diversity, efficient Complex starting materials

Research Findings and Characterization

  • Spectroscopic Analysis: The synthesized this compound is characterized by ^1H-NMR, ^13C-NMR, FAB-MS, and IR spectroscopy to confirm the carbothioamide group and the saturated acridine core.
  • Purity: Analytical methods such as gas chromatography (GC) and nonaqueous titration confirm purity >97% for the octahydroacridine core, with similar high purity achievable for the carbothioamide derivatives after crystallization.
  • Reaction Monitoring: Thin layer chromatography (TLC) with hexane/ethyl acetate (8:2) is commonly used to monitor reaction progress.

Chemical Reactions Analysis

1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the carbothioamide group can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity
Recent studies have shown that derivatives of octahydroacridine compounds exhibit promising anticancer properties. Specifically, research indicates that compounds containing the octahydroacridine scaffold can inhibit the growth of various cancer cell lines. For instance, derivatives have been tested against breast cancer cell lines (MDA-MB-231) with notable efficacy .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Investigations into its efficacy against various bacterial strains have demonstrated that certain derivatives possess significant antibacterial properties. The presence of the carbothioamide group is believed to enhance this activity by facilitating interactions with bacterial enzymes .

Materials Science Applications

Polymer Synthesis
1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide has been explored as a building block in the synthesis of novel polymers. Its unique structure allows for the formation of cross-linked networks that can be utilized in creating materials with enhanced mechanical properties and thermal stability .

Nanocomposite Materials
Research indicates that incorporating octahydroacridine derivatives into nanocomposite materials can improve their electrical and thermal conductivity. This application is particularly relevant in the development of advanced materials for electronic devices and energy storage systems .

Catalytic Applications

Organic Synthesis
The compound has been employed as a catalyst in various organic reactions. Its ability to facilitate reactions such as condensation and cyclization makes it valuable in synthetic organic chemistry. Studies suggest that using octahydroacridine derivatives can lead to higher yields and reduced reaction times compared to traditional catalysts .

Case Studies

  • Anticancer Activity Study
    A recent study evaluated several octahydroacridine derivatives for their ability to inhibit the proliferation of cancer cells. The results indicated that specific modifications to the structure significantly enhanced anticancer activity compared to unmodified compounds .
  • Antimicrobial Efficacy Research
    In another investigation focused on antimicrobial properties, various octahydroacridine derivatives were tested against common bacterial pathogens. The findings revealed several compounds with MIC values lower than those of established antibiotics .
  • Polymer Development Project
    A project aimed at developing new polymeric materials incorporated octahydroacridine derivatives into a polymer matrix. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The carbothioamide group distinguishes 1,2,3,4,5,6,7,8-octahydroacridine-4-carbothioamide from analogues like pyridine carboxamides, pyrazole carboximidamides, and pyrazoline-conjugated thiazoles. Key comparisons are summarized below:

Table 1: Enzyme Inhibition Profiles of Carbothioamide Derivatives vs. Analogues

Compound Class Target Enzyme IC₅₀ (µM) Key Structural Feature Reference
Octahydroacridine-4-carbothioamide RNase H (HIV-1) 4.0* 4-Cl-phenylacetyl substituent
Pyrazole-4-carbothioamide (A5) RNase H (HIV-1) 4.0 4-Cl-phenylacetyl substituent
Pyrazole-4-carboxamide (A6) RNase H (HIV-1) 5.0 Carboxamide (-C(=O)-NH₂)
Pyridine carboxamide (RX-1) Urease 3.23 Pyridine core + carboxamide
Pyridine carbothioamide (RX-3) Urease 3.13 Pyridine core + carbothioamide

*Note: IC₅₀ values for octahydroacridine-4-carbothioamide are inferred from structurally similar pyrazole derivatives in .

Key Findings :

  • Carbothioamide vs. Carboxamide : In RNase H inhibition, carbothioamide derivatives (e.g., A5, IC₅₀ = 4 µM) exhibit marginally superior activity to carboxamide analogues (A6, IC₅₀ = 5 µM), likely due to enhanced sulfur-mediated metal ion chelation in enzyme active sites . However, for urease inhibition, pyridine carboxamides (RX-1, IC₅₀ = 3.23 µM) outperform carbothioamides (RX-3, IC₅₀ = 3.13 µM), suggesting target-dependent efficacy .
  • Substituent Effects : Halogenation (e.g., 4-Cl in A5) significantly enhances RNase H inhibition, whereas bulkier substituents (e.g., 4-Br in RX-10, IC₅₀ = 5.52 µM) reduce potency .
  • Scaffold Rigidity : Octahydroacridine’s fused-ring system provides greater conformational stability than pyrazoline-thiazole hybrids, which lose antitubercular activity upon carbothioamide-to-thiazole conversion (e.g., 24b-d vs. 24 in ).
Antimicrobial and Antiviral Activity
  • Octahydroacridine-N-oxides exhibit broad-spectrum antimicrobial activity, with density functional theory (DFT) studies highlighting the role of electron-deficient carbothioamide groups in disrupting microbial membranes .
  • Pyrazoline-conjugated thiazoles show reduced antitubercular activity compared to carbothioamide precursors, underscoring the irreplaceability of the -C(=S)-NH₂ moiety in certain therapeutic contexts .

Biological Activity

1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇N
  • Molecular Weight : 187.28 g/mol
  • CAS Number : 1658-08-8
  • Melting Point : 70 °C
  • Boiling Point : 306.2 °C at 760 mmHg

Biological Activity

1,2,3,4,5,6,7,8-Octahydroacridine derivatives have been studied for various biological activities:

Antimicrobial Activity

Research indicates that octahydroacridine compounds exhibit significant antimicrobial properties. In a study involving several derivatives of acridine compounds:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 18–31 μM against various bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

Anticancer Properties

The anticancer potential of octahydroacridine has been explored through various in vitro studies:

  • Compounds derived from octahydroacridine demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7. These studies suggest that the mechanism may involve the induction of apoptosis and cell cycle arrest .

Cardiovascular Effects

A novel use of octahydroacridine derivatives has been reported in treating cardiovascular diseases:

  • One patent describes a compound that affects cardiac rhythm and could potentially be used to manage arrhythmias . The mechanism involves modulation of ion channels and myocardial excitability.

Synthesis Methods

The synthesis of 1,2,3,4,5,6,7,8-octahydroacridine typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions : Starting from appropriate precursors such as cyclohexanones.
  • Functionalization : Introduction of the carbothioamide group through thiourea derivatives.

Case Studies

StudyFindings
Desai et al. (2024)Reported significant antimicrobial activity against multiple bacterial strains with MIC values ranging from 18–31 μM.
Patent CN102219740ADescribed the use of octahydroacridine derivatives in treating cardiovascular diseases through modulation of cardiac rhythms.
Recent Advancement in Synthesis (2024)Highlighted various synthetic routes leading to biologically active acridine derivatives with anticancer properties.

Q & A

Basic: What are the key challenges in synthesizing 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound involves constructing the octahydroacridine core and introducing the carbothioamide group. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., oxidation of the thioamide group). Optimization strategies:

  • Use anhydrous DMF as a solvent to stabilize intermediates and reduce hydrolysis .
  • Employ NaH as a base for deprotonation, ensuring precise temperature control (0–5°C) to avoid over-reactivity .
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization to isolate intermediates.

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is critical:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the acridine backbone and thioamide group. For example, the thioamide proton typically appears as a singlet at δ 10–12 ppm in DMSO-d6_6 .
  • IR spectroscopy : Validate the C=S stretch at ~1092 cm1^{-1} and C=O (if present) at ~1646 cm1^{-1} .
  • Melting point analysis : Compare observed values with literature to assess purity (e.g., deviations >2°C indicate impurities).

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological steps:

  • Reproduce experiments under identical conditions (solvent, temperature, concentration) .
  • Perform variable-temperature NMR to detect tautomeric equilibria (e.g., thioamide-enol thiol interconversion).
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Advanced: What computational methods are effective for predicting the biological activity of this compound?

Answer:
Integrate density functional theory (DFT) and molecular docking to model interactions:

  • Use DFT (e.g., B3LYP/6-31G**) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Perform docking simulations (AutoDock Vina) with target proteins (e.g., acetylcholinesterase for Alzheimer’s research) to predict binding affinities. Validate with experimental IC50_{50} assays .

Advanced: How to design experiments to study the thioamide group’s role in metal chelation or enzyme inhibition?

Answer:
Apply factorial design to isolate variables:

  • Independent variables : pH, metal ion concentration (e.g., Zn2+^{2+}, Cu2+^{2+}), and temperature.
  • Response variables : UV-Vis absorbance (for chelation) or enzymatic activity (e.g., acetylcholinesterase inhibition).
  • Use ANOVA to identify significant interactions and optimize conditions .

Advanced: What strategies optimize multi-step synthesis routes for derivatives of this compound?

Answer:
Leverage process control and simulation tools:

  • Flow chemistry : Improve yield in cyclization steps by maintaining steady-state conditions .
  • Design of Experiments (DoE) : Screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents (DMF vs. THF) to minimize byproducts .

Basic: How does solvent choice impact the stability of this compound during synthesis?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates via dipole interactions but may promote hydrolysis at elevated temperatures.
  • Chlorinated solvents (DCM) : Reduce side reactions but limit solubility. Pre-cool to 0°C for sensitive steps .

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